molecular formula C18H22N2O2 B2755274 4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide CAS No. 478078-76-1

4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B2755274
CAS No.: 478078-76-1
M. Wt: 298.386
InChI Key: PSGJJMARAHYDFC-UHFFFAOYSA-N
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Description

4-(4-Methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly for the development of novel therapeutic agents. This pyrrole-2-carboxamide derivative is designed for research applications focusing on inflammation and cancer. The pyrrole scaffold is a recognized privileged structure in drug discovery, known for its diverse biological activities and presence in several marketed drugs . Compounds based on the 5-methyl-2-carboxamidepyrrole structure have been identified as promising inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key inducible enzyme in the biosynthesis of prostaglandin E2 (PGE2) . The overexpression of mPGES-1 and elevated PGE2 levels are strongly associated with inflammatory diseases and the progression of various cancers, making this enzyme a valuable therapeutic target . Furthermore, related pyrrole-2-carboxamide analogs have demonstrated potential as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory mediators . The dual inhibition of mPGES-1 and sEH represents an innovative strategy for treating inflammation and preventing carcinogenesis with a potentially improved side-effect profile compared to traditional NSAIDs . Researchers can utilize this compound to explore these mechanisms and their effects in disease models. Additionally, the structural motif of pyrrole carboxamides is also investigated in other fields, including the inhibition of specific protein-protein interactions and as inhibitors of enzymes in parasitic diseases . This product is intended for research and further manufacturing applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-5-18(3,4)20-17(22)15-10-14(11-19-15)16(21)13-8-6-12(2)7-9-13/h6-11,19H,5H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGJJMARAHYDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine, such as 2-methylbutan-2-amine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrrole ring or the benzoyl group.

    Reduction: Reduced forms of the benzoyl group or the carboxamide group.

    Substitution: Substituted derivatives at the benzoyl group.

Scientific Research Applications

4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Key Observations :

Amide Side Chain Modifications

The tertiary alkylamide (2-methylbutan-2-yl) group contrasts with other N-substituents:

Compound Name Amide Substituent Molecular Weight Functional Impact Evidence ID
4-Butyryl-N-(2-furylmethyl) analog 2-furylmethyl 268.29 Increased polarity due to furan
4-Bromo-N-(4-pyridinylmethyl) analog 4-pyridinylmethyl 293.12 Enhanced hydrogen bonding potential
Morpholinyl ethyl analog (Huddersfield) 2-(4-morpholinyl)ethyl ~550 (estimated) Improved solubility via morpholine
Guanidine-butyl analog (Beria et al.) 4-{[amino(imino)methyl]amino}butyl Not provided DNA binding via cationic interactions

Key Observations :

  • Aromatic substituents like pyridinylmethyl or furylmethyl may enhance target engagement through π-stacking or hydrogen bonding, unlike the aliphatic substituent in the target compound.

Biological Activity

4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide is a synthetic compound belonging to the pyrrole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2C_{18}H_{22}N_{2}O_{2}, with a molecular weight of approximately 298.38 g/mol. The compound features a pyrrole ring substituted with a 4-methylbenzoyl group and an N-(2-methylbutan-2-yl) side chain, which may enhance its lipophilicity and metabolic stability compared to other similar compounds .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound may influence its interaction with biological targets. The branched alkyl side chain is hypothesized to enhance binding affinity to proteins or enzymes involved in disease processes. Studies employing molecular docking techniques can elucidate these interactions further, providing insights into the compound's mechanism of action .

Case Study 1: Anticancer Activity

A study exploring the anticancer potential of pyrrole derivatives found that compounds with similar structural motifs exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted the importance of the pyrrole ring as a pharmacophore, suggesting that modifications could enhance efficacy against specific cancer types .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial properties indicated that certain pyrrole derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and interference with bacterial protein synthesis. This suggests that this compound could be evaluated for similar activities .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
Compound APyrrole derivativeAnticancer, Antimicrobial
Compound BPyridine derivativeAntiviral, Anti-inflammatory
This compoundPyrrole derivativePotentially anticancer and antimicrobial

Q & A

Q. Table 1: Representative Synthesis Conditions from Analogous Compounds

Amine ReagentCoupling PartnerYield (%)Characterization MethodsReference
2,2,2-Trifluoroethylamine·HClCompound 27425¹H NMR, ESIMS
1-(1-Methylpyrazol-3-yl)ethylamine·HClCompound 27432SFC, ¹H NMR, ESIMS
2,2,2-Trifluoroethylamine·HClCompound 27844¹H NMR, ESIMS

Which spectroscopic techniques are most effective for confirming structural integrity and purity?

Answer:

  • ¹H NMR : Identifies proton environments (e.g., aromatic peaks at 7.71–7.98 ppm for pyrrole/benzoyl groups) .
  • ESIMS : Validates molecular weight (e.g., m/z 388.1–416.1 for related compounds) .
  • Chromatography : HPLC and SFC ensure purity (>90% for most analogs) and resolve stereoisomers .

How can reaction conditions be optimized to improve synthetic yields?

Answer:

  • Amine reactivity : Bulky amines (e.g., 2-methylbutan-2-yl) may require prolonged reaction times or elevated temperatures .
  • Solvent/base selection : Polar aprotic solvents (DMF, DCM) with bases like DIEA enhance coupling efficiency .
  • Catalysis : Transition metal catalysts (not explicitly reported but inferred) could accelerate acyl transfer in stubborn cases.

What strategies address stereochemical complexities in pyrrole-2-carboxamide derivatives?

Answer:

  • Chiral resolution : SFC with cellulose-based columns separates enantiomers (e.g., retention times 1.41 vs. 2.45 min for enantiomers 96 and 97) .
  • Enantioselective synthesis : Use chiral amines (e.g., 1-(1-methyl-1H-pyrazol-3-yl)ethylamine) to minimize racemization .
  • Validation : Combine SFC with ¹H NMR to confirm stereochemical purity .

How should researchers resolve discrepancies in spectroscopic data across studies?

Answer:

  • Cross-validation : Use multiple techniques (e.g., ¹H NMR + ESIMS) to confirm assignments .
  • Solvent effects : Note deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) in NMR interpretations .
  • Batch analysis : Compare purity metrics (HPLC/SFC) to rule out impurities affecting spectral clarity .

What considerations guide biological assay design for this compound?

Answer:

  • Target selection : Prioritize receptors/pathways implicated in related compounds (e.g., kinase inhibition or GPCR modulation) .
  • Dose optimization : Use cytotoxicity assays (e.g., MTT) to establish non-toxic ranges before functional studies .
  • Controls : Include structurally similar analogs (e.g., 4-methylbenzoyl derivatives) to isolate SAR trends .

How can comparative studies assess bioactivity against structural analogs?

Answer:

  • Standardized assays : Use identical protocols (e.g., IC₅₀ measurements in enzyme inhibition) for fair comparisons .
  • Structural variations : Modify substituents (e.g., benzoyl vs. pyridinyl groups) to evaluate pharmacophore contributions .
  • Data normalization : Express activity relative to molecular weight/logP to account for physicochemical differences .

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